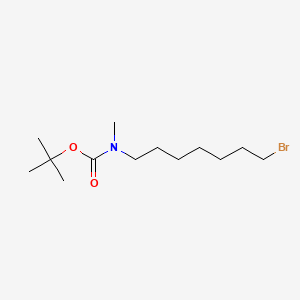

Tert-butyl (7-bromoheptyl)(methyl)carbamate

Description

Properties

Molecular Formula |

C13H26BrNO2 |

|---|---|

Molecular Weight |

308.25 g/mol |

IUPAC Name |

tert-butyl N-(7-bromoheptyl)-N-methylcarbamate |

InChI |

InChI=1S/C13H26BrNO2/c1-13(2,3)17-12(16)15(4)11-9-7-5-6-8-10-14/h5-11H2,1-4H3 |

InChI Key |

LPCQDMRREQRONK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCCCCCCBr |

Origin of Product |

United States |

Preparation Methods

Preparation of tert-butyl carbamate derivatives

The tert-butyl carbamate group is often introduced by reacting an amine precursor with di-tert-butyl dicarbonate (Boc anhydride). Common conditions include:

- Use of bases such as sodium hydride or sodium bicarbonate.

- Solvents like tetrahydrofuran, toluene, or dichloromethane.

- Reaction temperatures ranging from ambient to reflux (e.g., 70 °C).

- Reaction times from a few hours up to overnight.

For example, the preparation of tert-butyl (4-bromophenyl)carbamate involves stirring 4-bromoaniline with di-tert-butyl dicarbonate in toluene at 70 °C for 16 hours, yielding the Boc-protected amine in about 64-80% yield after purification by chromatography or crystallization.

Synthesis of tert-butyl (7-bromoheptyl)(methyl)carbamate

A representative method for synthesizing tert-butyl (7-bromoheptyl)(methyl)carbamate involves:

- Reacting tert-butyl carbamate (or its methylated derivative) with 7-bromoheptyl halides under nucleophilic substitution conditions.

- Employing a base such as potassium hydroxide to deprotonate the carbamate nitrogen.

- Using phase-transfer catalysts like tetrabutylammonium bromide to enhance the reaction rate and yield.

- Conducting the reaction in organic solvents such as ethyl acetate at controlled temperatures to optimize purity and yield.

A typical procedure includes stirring the mixture of tert-butyl carbamate, 7-bromoheptyl bromide, potassium hydroxide, and tetrabutylammonium bromide in ethyl acetate at ambient or slightly elevated temperature. After completion, the product is isolated by extraction, washing, drying, and solvent removal, followed by crystallization or chromatography to afford the target compound with yields often exceeding 90%.

Alternative approaches and optimization

- Use of nanocatalysts such as Fe3O4 at MCM-41 at Zr-piperazine has been reported to catalyze Boc protection reactions efficiently at room temperature with good to high yields.

- Microwave-assisted synthesis has been explored for related carbamate and heterocyclic compounds, offering reduced reaction times and improved regioselectivity, though specific data for tert-butyl (7-bromoheptyl)(methyl)carbamate is limited.

- Careful control of reaction parameters including temperature, solvent choice, and stoichiometry is critical to minimize side reactions such as over-alkylation or elimination.

| Step | Reactants & Conditions | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Boc protection of amine (e.g., 4-bromoaniline) | Amine + di-tert-butyl dicarbonate + base (NaH or NaHCO3) | Toluene, THF, or DCM | RT to 70 °C | 4 h to overnight | 64-80% | Purification by chromatography or crystallization |

| Nucleophilic substitution for 7-bromoheptyl attachment | tert-butyl carbamate + 7-bromoheptyl bromide + KOH + tetrabutylammonium bromide | Ethyl acetate | Ambient to mild heating | Several hours | >90% | Phase-transfer catalysis improves yield |

| Nanocatalyst-assisted Boc protection | Amine + (Boc)2O + Fe3O4@MCM-41@Zr-piperazine catalyst | Ethanol | Ambient | Short reaction time | Good to high | Catalyst reusable, environmentally friendly |

- The use of phase-transfer catalysts and strong bases facilitates efficient nucleophilic substitution for alkylation of carbamate nitrogen.

- Boc protection is reliably achieved under mild conditions with di-tert-butyl dicarbonate and appropriate bases.

- Nanocatalyst methods offer greener alternatives with reduced reaction times.

- Purification typically involves extraction, washing with bicarbonate and ammonium chloride solutions, drying over magnesium sulfate or sodium sulfate, and chromatographic or crystallization techniques.

- Reaction monitoring by thin-layer chromatography (TLC) is standard to determine completion.

The preparation of tert-butyl (7-bromoheptyl)(methyl)carbamate is well-established through nucleophilic substitution of tert-butyl carbamate derivatives with 7-bromoheptyl halides, enhanced by phase-transfer catalysis and strong bases. Boc protection of amines precedes this step, typically using di-tert-butyl dicarbonate under mild conditions. Emerging catalytic methods and microwave-assisted protocols promise improvements in efficiency and sustainability. The compound’s synthesis is robust, yielding high purity material suitable for further synthetic applications in medicinal chemistry.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom in tert-butyl (7-bromoheptyl)(methyl)carbamate serves as a reactive site for nucleophilic substitution (SN2 mechanism), where it acts as a leaving group. This reaction is foundational for introducing functional groups or extending carbon chains.

Key Features :

-

Reactivity : The bromine undergoes substitution with nucleophiles such as amines, thiols, or alkoxides .

-

Conditions : Reactions typically occur in polar aprotic solvents (e.g., ethyl acetate or toluene) under basic conditions (e.g., KOH or phase-transfer catalysts like tetrabutylammonium bromide) .

-

Products : Substitution yields derivatives like amines, thioethers, or ethers, depending on the nucleophile.

Example Reactions :

Phase-Transfer Catalysis

-

Mechanism : Tetrabutylammonium bromide facilitates the transfer of reactants between immiscible phases (aqueous and organic), accelerating substitution reactions .

-

Optimization : Yields improve at controlled temperatures (20–50°C) and with excess nucleophiles .

Organocatalytic Pathways

-

Aza-Henry Reaction : In related carbamate systems, bromonitromethane participates in enantioselective reactions using chiral catalysts like (R,R)-PBAM, achieving >95% enantiomeric excess . While not directly reported for this compound, analogous reactivity is plausible.

Carbamate Deprotection

The tert-butyl carbamate (Boc) group can be cleaved under acidic conditions (e.g., HCl in dioxane) to yield primary amines, enabling downstream functionalization .

Halogen Migration

In halogen dance (HalD) reactions, bromine may undergo 1,2-rearrangements under lithiation conditions (e.g., LDA/THF at −78°C), though direct evidence for this compound requires further study .

Physical and Structural Insights

-

Solubility : Prefers organic solvents (toluene, ethyl acetate) .

-

Thermal Stability : Decomposes above 200°C, necessitating low-temperature storage (−20°C) .

Synthetic Limitations and Mitigation

Scientific Research Applications

Tert-butyl (7-bromoheptyl)(methyl)carbamate is used in various scientific research applications, including:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

Medicine: It is utilized in the development of new drugs and therapeutic agents.

Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (7-bromoheptyl)(methyl)carbamate involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with enzymes and receptors, modulating their activity and resulting in specific biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of tert-butyl (7-bromoheptyl)(methyl)carbamate with structurally related carbamates, focusing on molecular features, reactivity, and applications.

Bromoalkyl Chain Length and Position

Notes:

- Chain length directly impacts reactivity and steric accessibility. Longer chains (e.g., 7-bromoheptyl) may reduce reaction rates in sterically demanding environments but improve lipid solubility for drug delivery .

- Terminal bromine in linear chains facilitates nucleophilic displacement, whereas internal bromine (e.g., in cyclic analogs) may require harsher conditions .

Substituent Variations on the Carbamate Group

Notes:

- Methyl substituents on the carbamate nitrogen reduce polarity compared to aromatic groups, improving membrane permeability in drug candidates .

- Aromatic substituents (e.g., phenethyl) introduce π-π stacking interactions, useful in materials science .

Cyclic vs. Linear Structures

Notes:

Biological Activity

Tert-butyl (7-bromoheptyl)(methyl)carbamate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on available research findings, case studies, and relevant data.

Chemical Structure and Properties

Tert-butyl (7-bromoheptyl)(methyl)carbamate is characterized by its carbamate functional group, which is known for its role in various biological processes. The compound's structure allows it to interact with biological systems, potentially influencing enzyme activities and cellular pathways.

Biological Activity Overview

- Antimicrobial Activity : Preliminary studies suggest that carbamate derivatives can exhibit antimicrobial properties. For instance, certain carbamate compounds have been shown to potentiate the effects of antibiotics against Gram-negative bacteria by inhibiting efflux pumps and enhancing membrane permeability .

- Neuroprotective Effects : Similar compounds have been investigated for their neuroprotective properties. For example, a related compound was found to inhibit β-secretase and acetylcholinesterase activities, which are crucial in the context of Alzheimer's disease. This suggests that tert-butyl (7-bromoheptyl)(methyl)carbamate may also have potential neuroprotective effects by modulating amyloid-beta aggregation and reducing neuronal toxicity .

Study 1: Antibiotic Potentiation

In a study examining the effects of various carbamate derivatives, tert-butyl (7-bromoheptyl)(methyl)carbamate was evaluated for its ability to enhance the efficacy of antibiotics such as clarithromycin against E. coli. The results indicated that this compound could significantly lower the minimum inhibitory concentration (MIC) of clarithromycin, suggesting its role as an antibiotic potentiator .

| Compound | MIC Reduction (fold) | Target Bacteria |

|---|---|---|

| Tert-butyl (7-bromoheptyl)(methyl)carbamate | 16-128 | E. coli ATCC 25922 |

Study 2: Neuroprotective Mechanisms

Research on similar compounds indicated that they could protect astrocytes from amyloid-beta-induced toxicity. In vitro studies showed that these compounds reduced TNF-α production and improved cell viability in the presence of toxic agents .

| Treatment | Cell Viability (%) | TNF-α Levels (pg/mL) |

|---|---|---|

| Control | 100 | Low |

| Aβ 1-42 | 43.78 | High |

| Tert-butyl (7-bromoheptyl)(methyl)carbamate + Aβ 1-42 | 62.98 | Moderate |

The biological activity of tert-butyl (7-bromoheptyl)(methyl)carbamate can be attributed to several mechanisms:

- Inhibition of Efflux Pumps : By inhibiting bacterial efflux pumps, this compound enhances the intracellular accumulation of antibiotics, thereby increasing their effectiveness against resistant strains .

- Modulation of Enzyme Activity : The ability to inhibit key enzymes involved in neurodegenerative processes suggests a potential use in treating conditions like Alzheimer's disease through amyloid-beta modulation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl (7-bromoheptyl)(methyl)carbamate?

- Methodology : A common approach involves sequential alkylation and carbamate protection. For example, the bromoheptyl chain can be introduced via nucleophilic substitution (e.g., SN2) using 1,7-dibromoheptane, followed by reaction with methylamine. The tert-butyl carbamate group is typically introduced using Boc anhydride (di-tert-butyl dicarbonate) under basic conditions (e.g., DMAP or TEA) .

- Critical Considerations : Ensure anhydrous conditions to prevent hydrolysis of the carbamate. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) .

Q. How should researchers handle and store tert-butyl (7-bromoheptyl)(methyl)carbamate to ensure stability?

- Storage : Store in a cool, dry environment (2–8°C) under inert gas (N₂ or Ar) to minimize degradation. Avoid exposure to moisture or strong acids/bases, which may cleave the Boc group .

- Handling : Use PPE (nitrile gloves, lab coat) and work in a fume hood. For spills, absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. What analytical techniques are suitable for characterizing this compound?

- Standard Methods :

- NMR : ¹H/¹³C NMR to confirm bromoheptyl chain integration and Boc group presence (e.g., tert-butyl signal at ~1.4 ppm).

- MS : High-resolution MS to verify molecular ion ([M+H]⁺ expected ~322.1 Da).

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) to assess purity (>95%) .

Advanced Research Questions

Q. How can competing side reactions (e.g., elimination or over-alkylation) be minimized during synthesis?

- Optimization Strategies :

- Use a large excess of methylamine to favor mono-alkylation and suppress di-substitution.

- Employ low temperatures (0–5°C) during bromoheptyl chain introduction to reduce elimination .

- Add KI as a catalyst to enhance SN2 reactivity in polar aprotic solvents (e.g., DMF) .

- Validation : Monitor byproducts via LC-MS and adjust stoichiometry/reactivity parameters iteratively .

Q. What mechanistic insights explain the reactivity of the bromoheptyl moiety in cross-coupling reactions?

- Mechanism : The C-Br bond participates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura) via oxidative addition. Steric hindrance from the tert-butyl group may slow transmetallation, requiring optimized ligands (e.g., XPhos) .

- Data Contradictions : Conflicting reports on bromide vs. carbamate stability under basic conditions suggest pH-dependent pathways. Validate via controlled experiments (e.g., varying pH in Heck reactions) .

Q. How can researchers resolve discrepancies in solubility data for this compound?

- Troubleshooting :

- Test solubility in multiple solvents (e.g., DCM, THF, ethyl acetate) under standardized conditions (25°C, sonication).

- Use DSC/TGA to identify polymorphic forms affecting solubility .

- Documentation : Report solvent purity and temperature explicitly to enable reproducibility .

Q. What strategies are effective for scaling up synthesis while maintaining enantiomeric purity (if applicable)?

- Scale-Up Considerations :

- Use continuous-flow reactors to control exothermic reactions and improve mixing.

- Opt for chiral stationary phases (e.g., amylose-based) in preparative HPLC for enantiomer separation .

Data Analysis & Environmental Considerations

Q. How should researchers address gaps in ecotoxicological data for this compound?

- Risk Assessment :

- Use predictive models (e.g., EPI Suite) to estimate biodegradation (BIOWIN) and bioaccumulation (BCF) potential.

- Conduct acute toxicity assays (e.g., Daphnia magna LC50) if environmental release is anticipated .

Q. What experimental designs are optimal for studying hydrolysis kinetics of the carbamate group?

- Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.